5-(Boc-amino)thiazole
Overview
Description
5-(Boc-amino)thiazole is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of aminothiazoles, such as 5-(Boc-amino)thiazole, has been achieved through various methods. Some of these methods include the condensation of α-halo ketones or α-tosylketones with thioureas or α-thiocyanato carbonyl compounds with aromatic or aliphatic amine hydrochlorides . Polymer or solid-supported synthetic protocols have also been used due to their easy execution, increased product yields, greater selectivity, simple work-up procedures, and recoverability of the catalysts .Molecular Structure Analysis
The molecular structure of 5-(Boc-amino)thiazole consists of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The Boc group is attached to the nitrogen atom of the thiazole ring .Chemical Reactions Analysis
Thiazoles, including 5-(Boc-amino)thiazole, can undergo a variety of chemical reactions due to the presence of sulfur and nitrogen in the ring. These reactions include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Scientific Research Applications
Antifungal Activity
Thiazole derivatives have been synthesized and screened for their antifungal activity. For instance, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and related compounds showed promising antifungal properties .
Antibacterial Applications
Some synthesized thiazole compounds have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus, indicating their potential as antibacterial agents .
Antioxidant Properties
Thiazole-based compounds have also been evaluated for their antioxidant activities, which is crucial in combating oxidative stress-related diseases .
Therapeutic Roles
2-Aminothiazoles are a significant class of organic medicinal compounds used as starting material for the synthesis of diverse heterocyclic analogues with therapeutic roles such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis of Diverse Heterocyclic Analogues
The structural versatility of 5-(Boc-amino)thiazole allows for the synthesis of a wide range of heterocyclic analogues with potential therapeutic applications .
Mechanism of Action
Target of Action
5-(Boc-amino)thiazole is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . This compound has been found to interact with a wide range of targets, including various human cancerous cell lines , phosphodiesterase type 5 (PDE5) regulators , and COX-1/COX-2 inhibitors .
Mode of Action
The interaction of 5-(Boc-amino)thiazole with its targets results in a variety of changes. For instance, when interacting with cancerous cell lines, it exhibits potent and selective nanomolar inhibitory activity . As a PDE5 regulator, it can either inhibit or enhance PDE5 activity . When acting as a COX-1/COX-2 inhibitor, it can inhibit the activity of these enzymes .
Biochemical Pathways
The biochemical pathways affected by 5-(Boc-amino)thiazole are diverse, depending on the specific target. For example, when acting on cancerous cell lines, it may affect pathways related to cell proliferation and survival . As a PDE5 regulator, it can influence the cGMP pathway, which plays a crucial role in various physiological processes . When acting as a COX-1/COX-2 inhibitor, it can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
Thiazoles in general are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of 5-(Boc-amino)thiazole.
Result of Action
The molecular and cellular effects of 5-(Boc-amino)thiazole’s action are diverse and depend on the specific target. For instance, when acting on cancerous cell lines, it can inhibit cell proliferation and induce cell death . As a PDE5 regulator, it can either enhance or inhibit the activity of this enzyme, potentially influencing processes such as smooth muscle relaxation . As a COX-1/COX-2 inhibitor, it can reduce the production of prostaglandins, potentially alleviating inflammation and pain .
Safety and Hazards
Future Directions
Thiazoles, including 5-(Boc-amino)thiazole, have been the subject of much research due to their wide range of applications in different fields such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research may focus on the synthesis of differently substituted aminothiazoles and the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
tert-butyl N-(1,3-thiazol-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-5-13-6/h4-5H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWDCMWXFIZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700601 | |
Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942631-50-7 | |
Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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